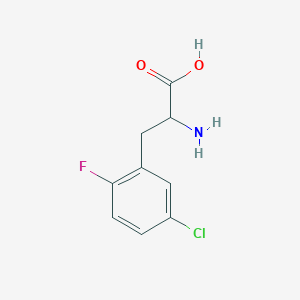

2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

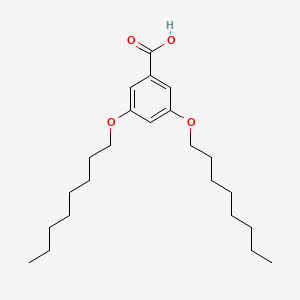

Vue d'ensemble

Description

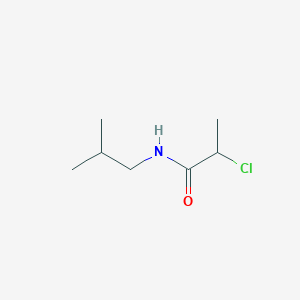

2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid is a compound with the molecular formula C9H9ClFNO2 . It has a molecular weight of 217.62 g/mol . The compound is in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H9ClFNO2.ClH/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1 . This indicates the specific arrangement of atoms in the molecule. The compound has one chiral center . Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.62 g/mol . It has a complexity of 215 and a topological polar surface area of 63.3 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Applications De Recherche Scientifique

Fluorescence in Protein Studies

Research has explored the use of fluorescent amino acids, like 2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid, in studying protein structure and dynamics. For instance, a study utilized a fluorescent amino acid for biosynthetic incorporation into proteins at defined sites. This method facilitated the investigation of protein unfolding in the presence of guanidinium chloride (Summerer et al., 2006).

Antitumor and Antimicrobial Applications

Several studies have indicated the potential of compounds related to 2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid in antitumor and antimicrobial applications. For instance:

- Amino acid ester derivatives containing 5-fluorouracil exhibited antitumor activity, suggesting potential cancer treatment applications (Xiong et al., 2009).

- Another study synthesized and evaluated the antimicrobial activity of compounds containing phenylacetylene derivatives, indicating their potential in combating bacterial and fungal infections (Bonacorso et al., 2018).

Synthetic Methods and Chemical Analysis

The synthesis and chemical analysis of related fluorinated compounds have been a significant area of research:

- Studies have focused on the asymmetric synthesis of fluorinated l-tyrosine and meta-l-tyrosines, which are closely related to 2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid (Monclus et al., 1995).

- Another research effort involved the synthesis of 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines, showcasing advanced methods in the preparation of fluorinated compounds (Riccardi et al., 2019).

Other Applications

Additional applications of related compounds include:

- Investigating the metabolism of 3-chloro-4-fluoro-aniline in animals, which is significant for understanding the biological fate of similar fluorinated compounds (Baldwin & Hutson, 1980).

- Developing novel synthesis methods for related compounds like 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is an intermediate in the production of pesticides (Du et al., 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to various biological activities .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect multiple pathways .

Result of Action

Compounds with similar structures have been found to possess various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid. For instance, storage temperature can affect the stability of the compound . Additionally, if released into the environment, it is recommended to avoid this and notify authorities if the product enters sewers or public waters .

Propriétés

IUPAC Name |

2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDFUITYRFFOBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1369488.png)

![2-amino-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B1369491.png)